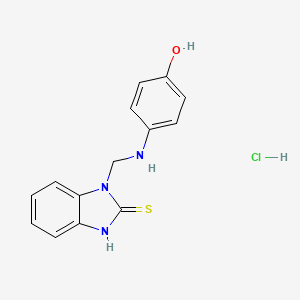
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a thiol group, and a hydroxyanilinomethyl substituent. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride typically involves the reaction of benzimidazolethiol with 4-hydroxyanilinomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures are also implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyanilinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may result in the formation of disulfides, while reduction of the hydroxyanilinomethyl group may yield corresponding amines.
Scientific Research Applications
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The thiol group plays a crucial role in these interactions, as it can form covalent bonds with target molecules.
Comparison with Similar Compounds
2-Benzimidazolethiol, 1-(4-hydroxyanilinomethyl)-, hydrochloride can be compared with other similar compounds, such as:
2-Benzimidazolethiol: Lacks the hydroxyanilinomethyl group, resulting in different chemical properties and applications.
4-Hydroxyanilinomethyl chloride: Lacks the benzimidazolethiol moiety, leading to different reactivity and uses.
The unique combination of the benzimidazole ring, thiol group, and hydroxyanilinomethyl substituent in this compound makes it distinct from these similar compounds, providing it with unique chemical properties and applications.
Properties
CAS No. |
73688-73-0 |
|---|---|
Molecular Formula |
C14H14ClN3OS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
3-[(4-hydroxyanilino)methyl]-1H-benzimidazole-2-thione;hydrochloride |
InChI |
InChI=1S/C14H13N3OS.ClH/c18-11-7-5-10(6-8-11)15-9-17-13-4-2-1-3-12(13)16-14(17)19;/h1-8,15,18H,9H2,(H,16,19);1H |
InChI Key |
GIIDMASDVLFXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CNC3=CC=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















